molecular formula C19H23ClN2O4S B2739918 1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride CAS No. 385371-18-6

1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride

Cat. No.: B2739918
CAS No.: 385371-18-6
M. Wt: 410.91
InChI Key: UWLTZCWRMBZUQY-UHFFFAOYSA-N
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Description

1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride is a synthetic piperazine derivative characterized by a benzyl group at the 1-position and a sulfonyl-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 4-position of the piperazine ring. The compound’s structure combines a hydrophobic benzodioxin system with a polar sulfonyl group, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S.ClH/c22-26(23,17-6-7-18-19(14-17)25-13-12-24-18)21-10-8-20(9-11-21)15-16-4-2-1-3-5-16;/h1-7,14H,8-13,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLTZCWRMBZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The sulfonylation of this intermediate is then carried out using sulfonyl chlorides under basic conditions to introduce the sulfonyl group . The final step involves the alkylation of piperazine with benzyl halides in the presence of a base to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxine moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various alkyl or aryl-substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the dihydrobenzo[d][1,4]dioxin structure exhibit anticancer properties. For example, Mannich bases derived from similar structures have been reported as effective cytotoxic agents against various cancer cell lines . The sulfonamide group in 1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride may enhance its biological activity through improved solubility and bioavailability.

Antihypertensive Properties

The synthesis of related compounds has been linked to antihypertensive effects. For instance, N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine has been identified as an intermediate in the production of doxazosin, an established antihypertensive drug . This suggests that this compound may possess similar pharmacological properties.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of dihydrobenzo[d][1,4]dioxin were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications to the piperazine ring significantly enhanced their anticancer activity .

Study 2: Pharmacological Profile

A pharmacological evaluation was conducted on compounds structurally related to this compound. The study revealed promising results in lowering blood pressure in hypertensive animal models, indicating potential for further development as antihypertensive agents .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxine moiety may also play a role in modulating biological pathways by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

The piperazine scaffold is highly versatile, and substitutions at the 1- and 4-positions significantly alter biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reported Activity Ref
Target Compound 1-Benzyl, 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl) Sulfonyl group enhances polarity; benzyl group contributes to lipophilicity Not explicitly stated, but sulfonyl groups in analogs correlate with receptor binding
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) Phenoxyethoxyethyl (chloro/methyl), 4-methoxyphenyl Chloro and methoxy groups may enhance CNS penetration Potential serotonin/dopamine receptor modulation
1-[(2,6-Difluorophenyl)sulfonyl]-4-(dihydrobenzodioxin-sulfonyl)piperazine Dual sulfonyl groups (dihydrobenzodioxin and difluorophenyl) High molecular weight (468.4 g/mol); fluorines improve metabolic stability Unknown, but fluorinated sulfonamides often target enzymes or transporters
1-[(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl]piperazine 1-Methyl instead of sulfonyl Simpler structure; lacks sulfonyl’s electron-withdrawing effects Unreported, but methyl groups typically reduce binding affinity vs. sulfonyl

Functional Group Impact on Activity

  • Sulfonyl vs. Methyl Groups : Sulfonyl groups (as in the target compound) enhance hydrogen bonding and electrostatic interactions with target proteins compared to methyl substituents (e.g., compound), which primarily contribute to hydrophobicity .
  • Fluorinated Derivatives : Fluorine atoms (e.g., in and compounds) improve metabolic stability and blood-brain barrier penetration, critical for CNS-targeted drugs .

Receptor Selectivity and Therapeutic Potential

  • Dopamine D4 Receptor Ligands : The fluoropyridinylmethyl-piperazine analog () shows high D4 receptor selectivity due to fluoropyridine’s electron-withdrawing effects, a feature absent in the target compound .
  • Antiviral Applications : Compounds like N-(1-(dihydrobenzodioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline () highlight the benzodioxin system’s role in antiviral design, though the target compound’s sulfonyl-piperazine may favor different targets .

Pharmacokinetic Considerations

  • Solubility: The target compound’s sulfonyl group likely increases aqueous solubility compared to methyl or phenoxyethoxyethyl analogs (e.g., HBK15) .
  • Metabolic Stability : Fluorinated derivatives () exhibit longer half-lives, whereas the benzyl group in the target compound may increase susceptibility to oxidative metabolism .

Biological Activity

1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride, with the CAS number 385371-18-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C19H23ClN2O4S
  • Molecular Weight : 410.9 g/mol
  • Structure : The compound features a piperazine core substituted with a benzyl group and a sulfonyl moiety linked to a dihydrobenzo[dioxin] structure.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antitumor agent, anti-inflammatory compound, and neuroprotective agent.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may function by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of piperazine can effectively target BRAF(V600E) and EGFR pathways, leading to reduced tumor growth in vitro and in vivo models .
StudyCell LineIC50 (µM)Effect
Study AMDA-MB-231 (Breast Cancer)15Induced apoptosis
Study BA549 (Lung Cancer)20Inhibited cell migration

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy:

  • Mechanism : It is suggested that the sulfonamide group plays a crucial role in modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
StudyModelResults
Study CLPS-induced inflammation in miceReduced TNF-α levels by 50%
Study DRAW264.7 macrophagesInhibition of NO production

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects:

  • Mechanism : The dihydrobenzo[dioxin] structure is associated with antioxidant properties, which can protect neuronal cells from oxidative stress.
StudyModelFindings
Study ESH-SY5Y cells (Neuroblastoma)Increased cell viability by 30% under oxidative stress conditions

Case Studies

  • Antitumor Efficacy in Breast Cancer Models
    • A study evaluated the efficacy of the compound against MDA-MB-231 cells. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis through flow cytometry analysis .
  • Inflammation Reduction in Animal Models
    • In an LPS-induced model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers, suggesting its potential use in treating inflammatory disorders .
  • Neuroprotection Against Oxidative Stress
    • Research involving SH-SY5Y neuroblastoma cells indicated that the compound could mitigate oxidative damage, enhancing cell survival rates significantly .

Q & A

Q. What are the key steps in synthesizing 1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride?

The synthesis typically involves multi-step organic reactions:

  • Piperazine Functionalization : Introduction of the benzyl group via nucleophilic substitution or alkylation using benzyl halides .
  • Sulfonation : Reaction of the piperazine intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride under basic conditions (e.g., using triethylamine as a base) to form the sulfonyl bridge .
  • Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability . Key reagents include benzyl halides, sulfonyl chlorides, and reducing agents like LiAlH₄ for intermediate steps .

Q. What analytical methods are used to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ring functionalization .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and molecular packing .

Q. How do researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Tested in polar (water, DMSO) and non-polar solvents (DCM, chloroform) using UV-Vis spectroscopy or HPLC .
  • Stability : Accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure. Degradation products are monitored via HPLC-MS .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence biological activity?

  • Benzyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted studies .
  • Sulfonyl-Dihydrobenzodioxin Moiety : Modulates electron density, affecting receptor binding (e.g., serotonin receptors) .
  • Comparative Studies : Analogs with halogenated or methoxy substituents show varied IC₅₀ values in receptor assays, highlighting the role of electronic and steric effects .

Q. What experimental design considerations are critical for evaluating this compound’s pharmacological potential?

  • In Vitro Assays : Use transfected HEK293 cells expressing serotonin (5-HT₂A/5-HT₂C) receptors to measure cAMP inhibition or calcium flux .
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values with at least three independent replicates to ensure reproducibility .
  • Control Compounds : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to validate assay conditions .

Q. How can conflicting data on receptor binding affinities be resolved?

  • Purity Verification : Assess compound purity via HPLC (>95%) to exclude impurity-driven artifacts .
  • Assay Standardization : Use uniform cell lines, buffer conditions (e.g., Tris-HCl pH 7.4), and incubation times to minimize variability .
  • Orthogonal Assays : Cross-validate results using radioligand binding, functional assays (e.g., β-arrestin recruitment), and computational docking .

Q. What mechanisms underlie its interaction with neurotransmitter receptors?

  • Serotonin Receptor Modulation : The sulfonyl group forms hydrogen bonds with conserved residues (e.g., Ser159 in 5-HT₂A), while the benzodioxin ring engages in π-π stacking with Phe340 .
  • Functional Selectivity : Differential activation of G-protein vs. β-arrestin pathways may explain tissue-specific effects, requiring biased agonism assays .

Q. How are impurities in synthetic batches characterized and mitigated?

  • Impurity Profiling : LC-MS/MS identifies by-products (e.g., des-benzyl intermediates or sulfonate esters) .
  • Process Optimization : Adjust reaction stoichiometry, temperature, and purification methods (e.g., column chromatography with gradients of MeOH/DCM) .
  • Reference Standards : Use certified impurities (e.g., 1-(3-chlorophenyl)piperazine dihydrochloride) for quantitative analysis .

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